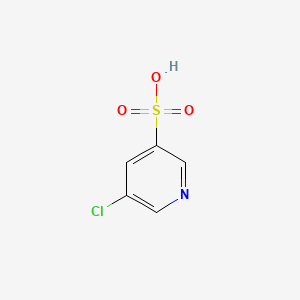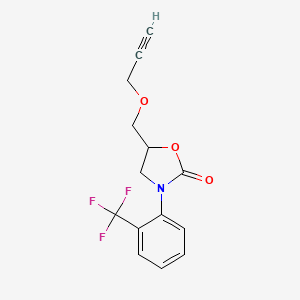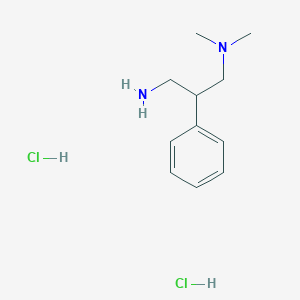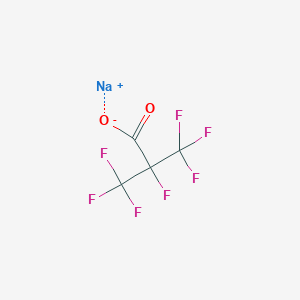
Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate: is a fluorinated organic compound with the molecular formula C4HF7O2Na . It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate typically involves the reaction of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for the synthesis of complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological and medicinal applications. Its stability and resistance to degradation make it a candidate for drug development and other biomedical research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound contribute to its high electronegativity and stability, allowing it to interact with various biological and chemical systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate
Comparison: Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its acid counterpart. The presence of multiple fluorine atoms also distinguishes it from other similar compounds, providing it with unique chemical and physical properties that make it valuable for various applications.
Propiedades
Fórmula molecular |
C4F7NaO2 |
|---|---|
Peso molecular |
236.02 g/mol |
Nombre IUPAC |
sodium;2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C4HF7O2.Na/c5-2(1(12)13,3(6,7)8)4(9,10)11;/h(H,12,13);/q;+1/p-1 |
Clave InChI |
HNFKHJSJFCOUJT-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



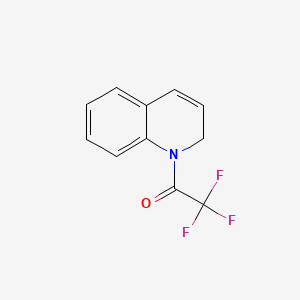
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)
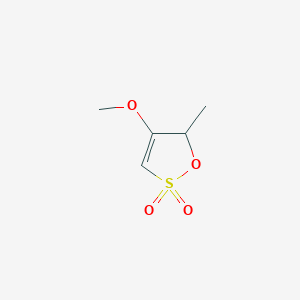
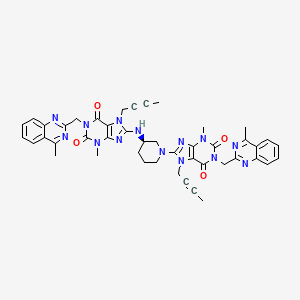
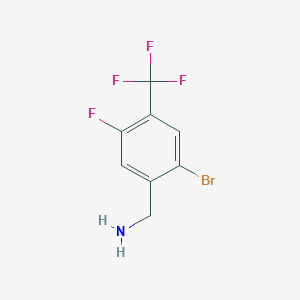
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

